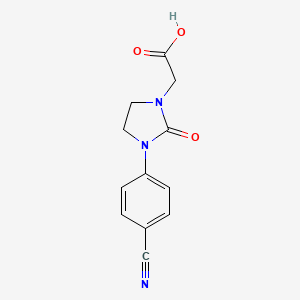

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-7-9-1-3-10(4-2-9)15-6-5-14(12(15)18)8-11(16)17/h1-4H,5-6,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRNCOQQEILWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676564 | |

| Record name | [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-29-5 | |

| Record name | [3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with the formation of the core intermediate, 1-(4-cyanophenyl)imidazolidin-2-one, followed by a regioselective N-alkylation and subsequent ester hydrolysis. This document offers detailed, step-by-step experimental procedures, mechanistic insights, characterization guidelines, and safety protocols tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a substituted cyclic urea derivative. The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of FDA-approved drugs.[1] The presence of a cyanophenyl group and a carboxylic acid moiety offers multiple points for further chemical modification, making it an attractive building block for creating libraries of novel compounds for biological screening. The nitrile group can be hydrolyzed, reduced, or converted into other functional groups, while the carboxylic acid provides a handle for amide bond formation.

This guide details a logical and efficient synthetic pathway designed for scalability and high purity of the final product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The primary disconnection is at the N1-alkyl bond, identifying ethyl 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetate as the immediate precursor. This ester can be readily hydrolyzed to the target acid. The ester itself is formed via the alkylation of the key intermediate, 1-(4-cyanophenyl)imidazolidin-2-one. This intermediate is assembled from precursors N1-(4-cyanophenyl)ethane-1,2-diamine and a carbonyl source like urea.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

This synthesis is divided into two primary stages: the formation of the imidazolidinone core and the subsequent functionalization with the acetic acid sidechain.

Stage 1: Synthesis of 1-(4-Cyanophenyl)imidazolidin-2-one (Intermediate 1)

This stage involves a two-step sequence: synthesis of the diamine precursor followed by cyclization.

Step 1A: Synthesis of N1-(4-Cyanophenyl)ethane-1,2-diamine

The synthesis begins with the nucleophilic substitution of a haloethylamine derivative by 4-aminobenzonitrile.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

Foreword: Charting a Course for a Novel Investigational Compound

In the landscape of contemporary drug discovery, the emergence of novel chemical entities presents both a tantalizing opportunity and a formidable challenge. The compound at the heart of this guide, 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, represents such a frontier. While its precise biological activity and mechanism of action remain uncharacterized in the public domain, its structural motifs—the imidazolidinone core and the 4-cyanophenyl group—are present in molecules with demonstrated anticancer properties. This guide, therefore, is constructed not as a retrospective account of a known mechanism, but as a prospective roadmap for its elucidation. We will embark on a logical, multi-phased investigation, grounded in established scientific principles and cutting-edge methodologies, to systematically uncover the therapeutic potential and molecular interactions of this compound.

Phase I: Hypothesis Generation and Initial Target Landscape Assessment

The journey into the mechanism of action of a novel compound begins with informed hypothesis generation. The chemical structure of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid provides the initial clues. The imidazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. Furthermore, the 4-cyanophenyl moiety is a common feature in various kinase inhibitors and other targeted therapies.

Based on these structural alerts, we can formulate several primary hypotheses for the mechanism of action of this compound, with a focus on oncology:

-

Hypothesis 1: Induction of Apoptosis. Structurally related imidazolidin-4-one derivatives have been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.

-

Hypothesis 2: Kinase Inhibition. The 4-cyanophenyl group is present in numerous kinase inhibitors. It is plausible that our compound targets one or more protein kinases involved in cancer cell proliferation and survival.

-

Hypothesis 3: Cell Cycle Disruption. Many anticancer agents exert their effects by arresting the cell cycle at critical checkpoints, preventing cancer cell division.

To begin our investigation, a broad, unbiased approach to identify potential molecular targets is paramount. This process is often referred to as target deconvolution.

Experimental Workflow: Target Deconvolution Strategies

Caption: Phase I workflow for unbiased target identification.

Detailed Protocol 1: Thermal Proteome Profiling (TPP)

TPP is a powerful method to identify direct protein targets of a small molecule in a cellular context.[1][2] It relies on the principle that the binding of a ligand alters the thermal stability of its target protein.

Objective: To identify proteins that exhibit a significant thermal shift upon treatment with 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HCT116 colorectal cancer cells) to ~80% confluency.

-

Treat one set of cells with a predetermined concentration of the compound (e.g., 10 µM) and another with vehicle (DMSO) for a defined period (e.g., 1 hour).

-

-

Thermal Challenge:

-

Harvest and lyse the cells.

-

Aliquot the lysates and heat each aliquot to a different temperature across a defined range (e.g., 40°C to 70°C).

-

-

Protein Extraction and Digestion:

-

Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Perform a tryptic digest on the soluble protein fraction.

-

-

Quantitative Mass Spectrometry:

-

Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[3]

-

Analyze the samples by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the proteins in each sample.

-

For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a melting curve.

-

Compare the melting curves of the compound-treated and vehicle-treated samples to identify proteins with a significant thermal shift (ΔTm).

-

Expected Outcome: A list of proteins with altered thermal stability in the presence of the compound, representing high-confidence candidate targets.

Detailed Protocol 2: Kinome-Wide Profiling

Given the presence of the 4-cyanophenyl moiety, a common feature in kinase inhibitors, a comprehensive screen against a panel of kinases is a logical and high-yield approach.[4][5][6][7]

Objective: To determine the binding affinity and inhibitory activity of the compound against a broad panel of human kinases.

Methodology:

-

Compound Submission:

-

Binding Assays (e.g., KINOMEscan®):

-

The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 450 kinases.

-

The assay measures the ability of the compound to compete with a proprietary ligand for the ATP-binding site of each kinase.[7]

-

Results are typically reported as percent inhibition.

-

-

Enzymatic Assays (e.g., HotSpot™):

-

For hits identified in the binding assay, dose-response curves are generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the compound.[4]

-

Expected Outcome: A detailed profile of the compound's kinase selectivity, highlighting the most potently inhibited kinases.

| Kinase Target | Binding (% Inhibition @ 1 µM) | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 120 |

| Kinase C | 25% | >10,000 |

| ... | ... | ... |

| Table 1: Hypothetical Kinome Profiling Data for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. |

Phase II: In Vitro Mechanistic Validation and Pathway Analysis

The list of potential targets from Phase I must be validated, and their downstream cellular consequences investigated. This phase focuses on confirming the direct interaction of the compound with its putative targets and characterizing its effects on cancer cell biology.

Experimental Workflow: In Vitro Validation

Caption: Phase II workflow for in vitro validation.

Detailed Protocol 3: Enzyme Kinetic Assays

To confirm direct inhibition of a candidate kinase identified in Phase I and to determine the mode of inhibition, detailed enzyme kinetic studies are essential.[8][9][10][11][12]

Objective: To determine the kinetic parameters of inhibition (e.g., Ki, mode of inhibition) for the top candidate kinase.

Methodology:

-

Reagents:

-

Recombinant active kinase.

-

Specific substrate and co-factors (e.g., ATP).

-

The compound dissolved in DMSO.

-

-

Assay Setup:

-

Perform the assay in a 96- or 384-well plate format.

-

Vary the concentrations of both the substrate (e.g., ATP) and the inhibitor.

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the data using double-reciprocal (Lineweaver-Burk) or non-linear regression analysis to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

-

Expected Outcome: Confirmation of direct enzymatic inhibition and a quantitative measure of the compound's potency and binding mechanism.

Detailed Protocol 4: Cellular Assays for Phenotypic Effects

A suite of cell-based assays is necessary to understand how the compound affects cancer cell viability, proliferation, and death.[13][14][15]

Objective: To characterize the phenotypic effects of the compound on cancer cell lines.

Methodologies:

-

Cytotoxicity/Proliferation Assay (e.g., MTT or CellTiter-Glo®):

-

Seed cancer cell lines in 96-well plates.

-

Treat with a range of compound concentrations for 24, 48, and 72 hours.

-

Measure cell viability to determine the GI50 (concentration for 50% growth inhibition).

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Cycle Analysis:

-

Western Blotting for Pathway Analysis:

-

Treat cells with the compound for various time points.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Probe with antibodies against the candidate kinase target, its downstream substrates (e.g., phospho-specific antibodies), and key markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

-

Expected Outcome: A comprehensive understanding of the compound's cellular effects, linking target engagement to a specific cellular phenotype (e.g., apoptosis, cell cycle arrest) and providing evidence of downstream pathway modulation.

| Cell Line | Treatment | % Apoptotic Cells | % G2/M Arrest | p-Target (Relative to Control) |

| HCT116 | Vehicle | 5% | 10% | 1.0 |

| HCT116 | Compound (GI50) | 45% | 60% | 0.2 |

| Table 2: Hypothetical Cellular Assay Data. |

Phase III: In Vivo Efficacy and Target Validation

The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in a living organism. In vivo studies using xenograft models are a critical step in preclinical development.[17][18][19][20][21]

Experimental Workflow: In Vivo Efficacy

Caption: Phase III workflow for in vivo efficacy studies.

Detailed Protocol 5: Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the antitumor efficacy of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid in an in vivo setting.

Methodology:

-

Model Establishment:

-

Treatment:

-

Randomize mice into treatment groups (e.g., vehicle control, compound at one or more dose levels, positive control).

-

Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, calculate tumor growth inhibition (TGI).

-

-

Pharmacodynamic (PD) Analysis:

-

Collect tumors at the end of the study at a defined time point after the last dose.

-

Analyze tumor lysates by Western blot to assess the inhibition of the target kinase and downstream signaling pathways in vivo.

-

Expected Outcome: Demonstration of the compound's ability to inhibit tumor growth in a preclinical model and confirmation of target engagement in the tumor tissue.

Synthesis: A Coherent Model of Action

By integrating the data from these three phases, a comprehensive model for the mechanism of action of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid can be constructed. This model will articulate the direct molecular target(s) of the compound, the biochemical consequences of this interaction, the resulting cellular phenotypes, and the ultimate antitumor effect in vivo. This systematic and rigorous approach transforms an unknown molecule into a well-characterized lead compound, paving the way for further preclinical and clinical development.

References

-

Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology, 2023. ([Link])

-

Kinase Panel Screening and Profiling Service. Reaction Biology. ([Link])

-

Kinase Panel Profiling. Pharmaron. ([Link])

-

A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed, 2021. ([Link])

-

KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. ([Link])

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health (NIH), 2017. ([Link])

-

Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Champions Oncology. ([Link])

-

5 Target Deconvolution Approaches in Drug Discovery. Technology Networks, 2018. ([Link])

-

Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. ([Link])

-

Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs, 2023. ([Link])

-

Profiling disease-selective drug targets: from proteomics to ligandomics. PubMed Central. ([Link])

-

Using Proteomics to Improve the Drug Development Process. MetwareBio. ([Link])

-

Kinome Profiling Service. MtoZ Biolabs. ([Link])

-

In Vivo Oncology. Pharmacology Discovery Services. ([Link])

-

Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications, 2023. ([Link])

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 2022. ([Link])

-

Cell-Based Assays Guide. Antibodies.com. ([Link])

-

Target deconvolution techniques in modern phenotypic profiling. PubMed Central, 2013. ([Link])

-

Basics of Enzymatic Assays for HTS. NCBI Bookshelf, 2012. ([Link])

-

Enzyme Assays and Kinetics. LSU School of Medicine. ([Link])

-

Apoptosis and Cell Health Detection. Elabscience. ([Link])

-

Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. National Institutes of Health (NIH), 2022. ([Link])

-

Design and synthesis of novel anticancer and antifibrosis compounds. Ain Shams University. ([Link])

-

What Are Enzyme Kinetic Assays?. Tip Biosystems, 2024. ([Link])

-

Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. AACR Journals, 2006. ([Link])

-

Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. SpringerLink. ([Link])

-

Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. National Institutes of Health (NIH), 2022. ([Link])

-

Steady-state enzyme kinetics. The Biochemist, 2021. ([Link])

-

2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. King-Pharm. ([Link])

-

2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid [1223748-29-5]. Chemsigma. ([Link])

-

1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-4-(1-((methyl(3-((2-(methylamino)acetoxy)methyl)pyridin-2-yl)carbamoyl)oxy)ethyl)-4H-1. PubChem. ([Link])

-

Acetic Acid. PubChem. ([Link])

Sources

- 1. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reactionbiology.com [reactionbiology.com]

- 5. pharmaron.com [pharmaron.com]

- 6. assayquant.com [assayquant.com]

- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 8. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 11. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 14. Apoptosis and Cell Health Detection - Elabscience® [elabscience.com]

- 15. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]

- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. startresearch.com [startresearch.com]

- 20. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]

- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-Depth Technical Guide to the Synthesis and Structure-Activity Relationship of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic Acid Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and structure-activity relationship (SAR) of structural analogs of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This guide details robust synthetic strategies for the creation of a focused library of analogs, enabling the systematic exploration of the chemical space around this core molecule. We will delve into the rationale behind the selection of synthetic routes, provide detailed experimental protocols, and discuss the critical aspects of structural modification to probe the SAR. The ultimate goal is to equip researchers with the foundational knowledge to design and synthesize novel analogs with potentially enhanced therapeutic properties.

Introduction: The 2-Oxoimidazolidine Core and its Therapeutic Potential

The 2-oxoimidazolidine moiety, a cyclic urea derivative, is a cornerstone in the design of a diverse array of therapeutic agents. Its rigid, five-membered ring structure provides a stable scaffold for the precise spatial orientation of various functional groups, which is critical for effective interaction with biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.[2][3]

The parent compound, 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid, presents a compelling starting point for a drug discovery campaign. Its structure incorporates three key pharmacophoric elements:

-

The N-Aryl Substituent: The 4-cyanophenyl group is a common feature in bioactive molecules, often involved in crucial binding interactions with protein targets. The cyano group can act as a hydrogen bond acceptor and its electronic properties can influence the overall molecule's polarity and metabolic stability.

-

The 2-Oxoimidazolidine Core: This central heterocyclic system acts as a rigid spacer, dictating the geometry of the pendant groups.

-

The N-Acetic Acid Side Chain: The carboxylic acid moiety introduces a key acidic center, which can participate in ionic interactions or hydrogen bonding with biological macromolecules. The presence of this group also significantly impacts the compound's pharmacokinetic profile, particularly its solubility and clearance.

This guide will systematically explore the synthesis of analogs by modifying each of these three key regions to elucidate their respective contributions to biological activity.

Synthetic Strategies for Analog Synthesis

The synthesis of a library of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid analogs can be approached through a convergent strategy. This involves the preparation of key intermediates that can be subsequently combined to generate the final products. The primary disconnection points for our synthetic design are the N1-C(acetic acid) bond and the N3-C(aryl) bond of the imidazolidinone core.

Synthesis of the Core Intermediate: 3-(4-Cyanophenyl)imidazolidin-2-one

The initial and crucial step is the synthesis of the N-arylated imidazolidinone core. A common and efficient method involves the cyclization of an N-(4-cyanophenyl)ethylenediamine derivative.

Experimental Protocol: Synthesis of 3-(4-Cyanophenyl)imidazolidin-2-one

-

Step 1: Reductive Amination. To a solution of 4-aminobenzonitrile (1 eq.) and aminoacetaldehyde dimethyl acetal (1.1 eq.) in methanol, add sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

-

Step 2: Cyclization. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a mixture of tetrahydrofuran (THF) and water. Add triphosgene (0.4 eq.) portion-wise at 0 °C. Then, add triethylamine (3 eq.) dropwise and stir the reaction at room temperature for 6 hours.

-

Step 3: Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 3-(4-cyanophenyl)imidazolidin-2-one.

Causality of Experimental Choices:

-

Reductive Amination: This is a mild and efficient method for forming the N-(4-cyanophenyl)ethylenediamine intermediate. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the iminium ion formed in situ and does not reduce the cyano group.

-

Cyclization with Triphosgene: Triphosgene serves as a safe and effective phosgene equivalent for the cyclization reaction to form the urea linkage of the imidazolidinone ring. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Diagram: Synthetic Workflow for the Imidazolidinone Core

Caption: General workflow for the synthesis of the core intermediate.

N-Alkylation to Introduce the Acetic Acid Moiety

With the core imidazolidinone in hand, the acetic acid side chain can be introduced via N-alkylation. This is typically achieved by reacting the N-H of the imidazolidinone with an appropriate haloacetate ester, followed by hydrolysis.

Experimental Protocol: Synthesis of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid

-

Step 1: N-Alkylation. To a solution of 3-(4-cyanophenyl)imidazolidin-2-one (1 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add ethyl bromoacetate (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Step 2: Hydrolysis. Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer and dissolve the residue in a mixture of THF and water. Add lithium hydroxide (2 eq.) and stir at room temperature for 4 hours.

-

Step 3: Work-up and Purification. Acidify the reaction mixture with 1N HCl to pH 2-3. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product. Recrystallize from an appropriate solvent system to obtain pure 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

Causality of Experimental Choices:

-

Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the imidazolidinone nitrogen, facilitating the subsequent alkylation reaction.

-

Ethyl Bromoacetate: This is a common and reactive electrophile for introducing the ethoxycarbonylmethyl group.

-

Lithium Hydroxide for Hydrolysis: Lithium hydroxide is a standard reagent for the saponification of esters under mild conditions, minimizing potential side reactions.

Design and Synthesis of Structural Analogs

A systematic approach to exploring the SAR of this scaffold involves modifying the three key regions of the molecule.

Variation of the N-Aryl Substituent

The electronic and steric properties of the N-aryl substituent can be modulated to probe its role in target binding.

Table 1: Proposed Analogs with Modified N-Aryl Groups

| Analog ID | N-Aryl Substituent | Rationale for Modification |

| A1 | 4-Chlorophenyl | Introduce a halogen for potential halogen bonding interactions. |

| A2 | 4-Methoxyphenyl | Introduce an electron-donating group to alter electronic properties. |

| A3 | 4-Nitrophenyl | Introduce a strong electron-withdrawing group. |

| A4 | 3,4-Dichlorophenyl | Explore the effect of multiple substitutions and increased lipophilicity. |

| A5 | Naphthyl | Investigate the impact of a larger, more hydrophobic aromatic system. |

The synthesis of these analogs would follow the same general procedure outlined in Section 2.1, starting with the corresponding substituted anilines.

Modification of the Acetic Acid Side Chain

The length, acidity, and steric bulk of the side chain can be altered to optimize interactions with the target.

Table 2: Proposed Analogs with Modified Side Chains

| Analog ID | Side Chain | Rationale for Modification |

| B1 | Propionic acid | Increase the chain length by one carbon. |

| B2 | (Methyl)acetic acid | Introduce steric bulk alpha to the carboxylate. |

| B3 | Acetic acid amide | Replace the carboxylic acid with a neutral hydrogen bond donor/acceptor. |

| B4 | Tetrazole | Replace the carboxylic acid with a bioisostere of similar pKa. |

The synthesis of these analogs would involve using the appropriate alkylating agent in the N-alkylation step (e.g., ethyl 3-bromopropionate for B1) or subsequent chemical modification of the carboxylic acid.

Diagram: Strategy for Analog Synthesis

Caption: Convergent synthesis strategy for generating diverse analogs.

Structure-Activity Relationship (SAR) Analysis

While specific biological data for 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is not extensively available in the public domain, we can infer potential SAR trends from related compound classes. For instance, studies on oxazolidinone antibacterials have shown that modifications to the N-aryl ring significantly impact potency and spectrum of activity.[1] Similarly, research on other imidazolidinone-containing molecules has highlighted the importance of the substituents on both nitrogen atoms for biological activity.

Key Questions to Address in an SAR Campaign:

-

Role of the Cyano Group: Is the cyano group essential for activity? Does its replacement with other electron-withdrawing or -donating groups enhance or diminish activity?

-

Positional Isomers: How does the position of the substituent on the phenyl ring affect activity (ortho, meta, vs. para)?

-

Side Chain Length and Acidity: What is the optimal length of the alkyl chain connecting the imidazolidinone core to the acidic group? Is a carboxylic acid essential, or can it be replaced by other acidic bioisosteres like a tetrazole?

-

Stereochemistry: If chiral centers are introduced (e.g., in analog B2), how does the stereochemistry influence biological activity?

Proposed Biological Evaluation

Given the diverse activities of imidazolidinone derivatives, a broad screening approach is recommended for the synthesized analogs.

Table 3: Recommended Initial Biological Assays

| Assay Type | Rationale |

| Anticancer Cell Line Panel | To identify potential cytotoxic or antiproliferative activity against a range of cancer types. |

| Antimicrobial Susceptibility Testing | To assess activity against a panel of clinically relevant bacteria and fungi. |

| Enzyme Inhibition Assays | To screen against key enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes. |

| In Vitro ADME Profiling | To assess metabolic stability, permeability, and plasma protein binding for early drug-likeness assessment. |

Conclusion

This technical guide has outlined a comprehensive and logical approach to the design, synthesis, and evaluation of structural analogs of 2-(3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid. By systematically modifying the key structural features of this molecule and employing robust synthetic methodologies, researchers can effectively explore the chemical space around this promising scaffold. The insights gained from a well-designed SAR campaign will be invaluable in guiding the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available from: [Link]

-

Synthesis of 2‐imidazolidinones via reduction and cyclization. ResearchGate. Available from: [Link]

-

Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. Available from: [Link]

-

Recent advances in the synthesis of highly substituted imidazolidines. PMC - NIH. Available from: [Link]

-

Synthesis of 4-imidazolidinones. Organic Chemistry Portal. Available from: [Link]

-

Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. PubMed. Available from: [Link]

-

Structure–activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. ResearchGate. Available from: [Link]

-

Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies. ResearchGate. Available from: [Link]

-

Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. NIH. Available from: [Link]

-

Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. Available from: [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH. Available from: [Link]

Sources

The Diverse Biological Activities of 2-Oxoimidazolidine Derivatives: A Technical Guide for Researchers

Introduction to 2-Oxoimidazolidine Derivatives

The 2-Oxoimidazolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-oxoimidazolidine ring, a five-membered heterocyclic scaffold, has garnered significant attention in the field of medicinal chemistry due to its presence in a wide array of biologically active compounds. Its structural features, including hydrogen bond donors and acceptors, allow for diverse interactions with various biological targets. This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The versatility of this scaffold makes it a "privileged structure," a concept in medicinal chemistry referring to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Physicochemical Properties and Synthetic Overview

2-Oxoimidazolidine derivatives are typically crystalline solids with varying solubility depending on the nature of their substituents. The synthesis of these compounds is often straightforward, with several established synthetic routes available. A common method involves the reaction of an appropriate diamine with phosgene or a phosgene equivalent. Another widely used approach is the cyclization of N-substituted ureas or isocyanates. The thio-analogs, 2-thioxoimidazolidin-4-ones, are also of significant interest and are commonly synthesized from thiourea derivatives.[1] The ease of synthesis and the ability to introduce a wide range of substituents at various positions on the ring make the 2-oxoimidazolidine scaffold an attractive starting point for the design and discovery of new therapeutic agents.

Scope of this Technical Guide

This technical guide provides an in-depth overview of the biological activities of 2-oxoimidazolidine derivatives for researchers, scientists, and drug development professionals. It delves into the anticancer, antimicrobial, and neuroprotective properties of this class of compounds, with a focus on their mechanisms of action and structure-activity relationships. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of these derivatives, aiming to equip researchers with the practical knowledge needed to advance their own investigations in this promising area of medicinal chemistry.

Anticancer Activity of 2-Oxoimidazolidine Derivatives

Overview of Cytotoxic Effects against Various Cancer Cell Lines

A significant body of research has demonstrated the potent cytotoxic effects of 2-oxoimidazolidine and, particularly, its 2-thioxoimidazolidin-4-one analogs against a variety of human cancer cell lines. These derivatives have shown promising activity against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines, among others.[2][3][4] The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with some derivatives exhibiting activity in the nanomolar to low micromolar range, comparable to or even exceeding that of established anticancer drugs.[2]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Thioxoimidazolidin-4-one derivative 4 | HepG-2 | 0.017 | [2] |

| 2-Thioxoimidazolidin-4-one derivative 2 | HepG-2 | 0.18 | [2] |

| 2-Thioxoimidazolidin-4-one derivative 14 | HepG-2 | 2.33 µg/mL | [5] |

| 2-Thioxoimidazolidin-4-one derivative 5 | MCF-7 | 3.98 µg/mL | [5] |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione 7 | HepG-2 | - | [3] |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione 9 | HCT-116 | - | [3] |

| 3-{-[1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione 3e | MCF-7 | LD50: 20.4 µg/mL | [4] |

Table 1: Cytotoxic Activity of Representative 2-Oxoimidazolidine Derivatives

Mechanistic Insights into Anticancer Action

The anticancer activity of 2-oxoimidazolidine derivatives is attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle at critical checkpoints. Furthermore, emerging evidence suggests that these compounds can modulate key signaling pathways that are often dysregulated in cancer.

Several studies have shown that 2-thioxoimidazolidin-4-one derivatives can trigger apoptosis in cancer cells. This is often characterized by an increase in the expression of pro-apoptotic proteins such as p53, PUMA, and caspases (caspase-3, -8, and -9), and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2] The activation of both initiator caspases (caspase-8 and -9) suggests that these compounds can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2]

In addition to inducing apoptosis, 2-oxoimidazolidine derivatives have been observed to cause cell cycle arrest in cancer cells. For instance, some derivatives have been shown to arrest the cell cycle at the G2/M phase, while others cause arrest at the G0/G1 or S phase.[2][3] This disruption of the normal cell cycle progression prevents cancer cells from proliferating and ultimately leads to cell death.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[6][7] Notably, some 2-thioxoimidazolidin-4-one derivatives have been identified as inhibitors of this pathway.[2] By inhibiting PI3K and/or Akt, these compounds can effectively block the downstream signaling that promotes cancer cell survival and proliferation. This mechanism provides a strong rationale for the development of 2-oxoimidazolidine derivatives as targeted cancer therapies.

Figure 1: Inhibition of the PI3K/Akt Signaling Pathway by 2-Oxoimidazolidine Derivatives. This diagram illustrates how 2-oxoimidazolidine derivatives can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. By blocking PI3K and/or Akt, these compounds prevent the downstream activation of mTOR and the inhibition of apoptosis, ultimately leading to cancer cell death.

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features of 2-oxoimidazolidine derivatives that are crucial for their anticancer activity. The nature and position of substituents on the imidazolidine ring and on any appended aromatic rings can significantly influence their cytotoxic potency. For instance, the presence of certain electron-withdrawing or electron-donating groups on a phenyl ring attached to the imidazolidine core can modulate the compound's activity. The replacement of the oxygen atom at the 2-position with a sulfur atom to form 2-thioxoimidazolidin-4-ones often leads to enhanced anticancer activity.[2] A systematic exploration of these relationships is essential for the rational design of more potent and selective anticancer agents.

Experimental Protocols for Evaluating Anticancer Activity

This protocol describes a general method for the synthesis of 3-[(arylidene)amino]-2-thioxoimidazolidin-4-ones, a class of compounds that has shown significant anticancer activity.

Step 1: Synthesis of Schiff Base (Hydrazone)

-

To a solution of an aromatic aldehyde (10 mmol) in ethanol (30 mL), add thiosemicarbazide (10 mmol).

-

Add a few drops of a catalytic amount of concentrated acid (e.g., HCl).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry to obtain the corresponding thiosemicarbazone (Schiff base).

Step 2: Cyclization to form the 2-Thioxoimidazolidin-4-one Ring

-

To a mixture of the synthesized thiosemicarbazone (10 mmol) and anhydrous sodium acetate (20 mmol) in glacial acetic acid (20 mL), add ethyl chloroacetate (12 mmol).

-

Reflux the reaction mixture for 6-8 hours.

-

Pour the cooled reaction mixture into ice-cold water with stirring.

-

Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 3-[(arylidene)amino]-2-thioxoimidazolidin-4-one derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[8][9]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

2-Oxoimidazolidine derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-oxoimidazolidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Properties of 2-Oxoimidazolidine Derivatives

Spectrum of Activity: Bacteria and Fungi

Derivatives of 2-oxoimidazolidine, particularly the 2-thioxoimidazolidin-4-one analogs, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[10] These compounds have shown efficacy against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria.[10] Antifungal activity has also been reported against various fungal strains. The spectrum and potency of antimicrobial activity are highly dependent on the specific substitutions on the imidazolidine ring.

Unraveling the Mechanism of Antimicrobial Action

The precise molecular mechanisms by which 2-oxoimidazolidine derivatives exert their antimicrobial effects are still under investigation. However, several potential mechanisms have been proposed based on their structural features and observed biological activities.

Studies have shown that certain 2-thioxoimidazolidin-4-one derivatives can inhibit the growth of bacteria and also interfere with their ability to form biofilms.[11] Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. The ability to inhibit biofilm formation is a significant advantage for a potential antimicrobial agent. One proposed mechanism for this activity is the inhibition of bacterial adhesion to surfaces, a critical first step in biofilm formation.[11]

The structural similarity of the 2-oxoimidazolidine core to other known antimicrobial agents suggests that these derivatives may act by inhibiting essential bacterial enzymes. For example, some heterocyclic compounds are known to interfere with enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. Further research is needed to identify the specific molecular targets of 2-oxoimidazolidine derivatives in microbial cells.

Structure-Activity Relationship (SAR) for Antimicrobial Efficacy

As with their anticancer activity, the antimicrobial efficacy of 2-oxoimidazolidine derivatives is strongly influenced by their chemical structure. SAR studies have revealed that the nature of the substituent at the N-1, N-3, and C-5 positions of the imidazolidine ring plays a crucial role in determining both the spectrum and potency of antimicrobial activity. For example, the presence of halogen atoms or other specific functional groups on an aromatic ring attached to the core structure can significantly enhance the antimicrobial effect.[10]

Experimental Protocols for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[12][13][14] It is a relatively simple and rapid method for screening a large number of compounds.

Materials:

-

Petri plates

-

Nutrient agar or Mueller-Hinton agar

-

Bacterial or fungal culture

-

Sterile cork borer

-

2-Oxoimidazolidine derivative solution (at a known concentration)

-

Positive control (a standard antibiotic)

-

Negative control (the solvent used to dissolve the compound)

-

Sterile micropipette

-

Incubator

Procedure:

-

Preparation of Agar Plates: Prepare the agar medium according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri plates. Allow the agar to solidify.

-

Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism using a sterile swab. Ensure that the entire surface is evenly covered.

-

Well Preparation: Use a sterile cork borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.

-

Addition of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the 2-oxoimidazolidine derivative solution, the positive control, and the negative control to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Neuroprotective Potential of 2-Oxoimidazolidine Derivatives

Evidence for Neuroprotection in Models of Neurodegenerative Diseases

Preliminary studies suggest that 2-oxoimidazolidine derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.[15] In animal models of neurodegeneration, some derivatives have been shown to improve cognitive function and reduce neuronal damage.[15]

Mechanistic Exploration of Neuroprotective Effects

The neuroprotective effects of 2-oxoimidazolidine derivatives are thought to be mediated through their ability to counteract some of the key pathological processes that underlie neurodegeneration.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[16][17] Some 2-oxoimidazolidine derivatives have been shown to possess antioxidant properties, either by directly scavenging free radicals or by enhancing the activity of endogenous antioxidant enzymes.[15] By reducing oxidative stress, these compounds can protect neurons from damage and death.

Figure 2: Modulation of Oxidative Stress by 2-Oxoimidazolidine Derivatives. This diagram illustrates how 2-oxoimidazolidine derivatives can exert neuroprotective effects by modulating oxidative stress. They can directly scavenge reactive oxygen species (ROS) and upregulate the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage and subsequent cell death.

Neuroinflammation is another key pathological feature of many neurodegenerative diseases. It is plausible that 2-oxoimidazolidine derivatives may also exert neuroprotective effects by modulating inflammatory pathways in the brain. Additionally, these compounds might interact with other targets involved in neuronal survival and function. Further research is needed to fully elucidate the multifaceted neuroprotective mechanisms of this class of compounds.

Structure-Activity Relationship (SAR) for Neuroprotection

The SAR for the neuroprotective activity of 2-oxoimidazolidine derivatives is an area of active investigation. Identifying the key structural features that contribute to their ability to cross the blood-brain barrier and interact with relevant targets in the central nervous system is crucial for the development of effective neuroprotective agents.

Future Directions and Emerging Applications

Overcoming Challenges in Drug Development

While 2-oxoimidazolidine derivatives have shown considerable promise in preclinical studies, there are several challenges that need to be addressed in their development as therapeutic agents. These include optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and ensuring their safety and selectivity. Further medicinal chemistry efforts are needed to fine-tune the structures of these compounds to enhance their efficacy and minimize potential side effects.

Novel Derivatives and Therapeutic Targets

The versatility of the 2-oxoimidazolidine scaffold offers ample opportunities for the synthesis of novel derivatives with improved biological activities. The exploration of new synthetic methodologies and the incorporation of diverse functional groups could lead to the discovery of compounds with enhanced potency and novel mechanisms of action. Furthermore, as our understanding of the molecular basis of diseases evolves, new therapeutic targets are constantly being identified. The 2-oxoimidazolidine scaffold could serve as a valuable starting point for the design of inhibitors for these emerging targets.

Conclusion

References

[12] LinkedIn. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Published November 3, 2023. [Link]

[9] CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Published December 24, 2025. [Link]

[13] Amazon Web Services. Agar Well Diffusion Method Protocol. [Link]

[18] National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Published May 1, 2013. [Link]

[14] Chemistry Notes. Antimicrobial activity by Agar well diffusion. Published June 29, 2021. [Link]

[2] Nafie MS, Khodair AI, Hassan HY, et al. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals (Basel). 2022;15(10):1249. [Link]

[19] National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

[20] American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Published December 8, 2009. [Link]

[21] Nafie MS, Khodair AI, Hassan HY, et al. Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals. 2022;15(10):1249. [Link]

[3] El-Deen IM, Eltamany EH, Ali NM, et al. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Med Chem. 2024;16(12):935-953. [Link]

[1] Martínez R, Pérez M, Pérez H, et al. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. 2008;13(3):578-589. [Link]

[22] Semantic Scholar. Practical Synthesis of Functionalized 2‐Thioxoimidazolidine Derivatives. Published January 1, 2008. [Link]

Eliwi AG, Abdulla S, Kedaer Z, Kh AJ, Mubarak M, Abbas M. Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science. 2018;29(1):79-86. [Link]

[10] Patel RV, Patel PK, Kumari P, Rajani DP, Chikhalia KH. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. International Journal of Drug Development and Research. 2012;4(2):233-242. [Link]

[23] Naser NM, Mutlaq DZ, Al-Shawi AAA, Modafer Y, Dawoud RA, Abdalla M. Synthesis, Characterization, Antibacterial, and Molecular Docking and Dynamics Studies of Novel 2-thioxoimidazolidin-4-one Analogue. Chemistry Africa. 2024;7(8):4193-4210. [Link]

[11] Subhi HT, Fatah HR, Muhammad HA. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Can J Infect Dis Med Microbiol. 2022;2022:8878343. [Link]

[6] Liu P, Cheng H, Roberts TM, Zhao JJ. Targeting the phosphoinositide 3-kinase pathway in cancer. Nat Rev Drug Discov. 2009;8(8):627-644. [Link]

[4] Mostafa AA, Al-Rahmah AN, Kumar RS, Manilal A, Idhayadhulla A. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Int J Pharmacol. 2016;12(4):290-303. [Link]

[24] Kim YJ, Lee S, Bae EY, et al. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorg Med Chem Lett. 2001;11(9):1211-1213. [Link]

[25] Mallikarjunaswamy AM, Naik P, Kumar MB, Gouthami K, Reddy VD, Nair VA. Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Organic Communications. 2021;14(4):339-353. [Link]

[26] Al-Suwaidan IA, Abdel-Aziz AAM, Al-Obaid AM, et al. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Adv. 2024;14(28):20038-20059. [Link]

[5] Elhady HA, El-Sayed R, Al-nathali HS. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chem Cent J. 2018;12(1):51. [Link]

[27] ResearchGate. Reported PI3K and Akt inhibitors. Structures 1 and 2 are adapted from... [Link]

[28] Frontiers. The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. [Link]

[7] LoRusso PM. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. J Clin Oncol. 2016;34(31):3803-3815. [Link]

[29] Jiheel M. The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. Journal of Wasit for Science & Medicine. 2015;8(2):1-8. [Link]

[30] Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. PLoS One. 2015;10(8):e0134822. [Link]

[31] Basicmedical Key. Molecular Mechanisms of Action for Antimicrobial Agents: General Principles and Mechanisms for Selected Classes of Antibiotics. Published August 27, 2016. [Link]

[32] Semantic Scholar. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

[33] National Center for Biotechnology Information. Targeting apoptotic pathways for cancer therapy. [Link]

[15] Li J, Li Y, Wang Y, et al. 2-(2-benzofuranyl)-2-imidazoline (2-BFI) improved the impairments in AD rat models by inhibiting oxidative stress, inflammation and apoptosis. Neurosci Lett. 2019;706:128-134. [Link]

[34] Chen MH, Steiner MG, de Laszlo SE, et al. Carbohydroxamido-oxazolidines: antibacterial agents that target lipid A biosynthesis. Bioorg Med Chem Lett. 1999;9(3):313-318. [Link]

[35] Gholamhaideri S, Zare M, Aghsami M, et al. Neuroprotective Effect of Thiazolidine-2,4-dione Derivatives on Memory Deficits and Neuropathological Symptoms of Dementia on a Scopolamine-Induced Alzheimer's Model in Adult Male Wistar Rats. ACS Chem Neurosci. 2023;14(16):3015-3027. [Link]

[36] ResearchGate. Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). [Link]

[16] Singh A, Kukreti R, Saso L, Kukreti S. Oxidative Stress: A Key Modulator in Neurodegenerative Diseases. Molecules. 2019;24(8):1583. [Link]

[37] Khan H, Ullah H, Aschner M, Cheang WS, Akkol EK. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules. 2020;10(1):108. [Link]

[38] El-Gazzar MG, Abu-Hashem AA, Al-Salahat K, et al. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. Eur J Med Chem. 2023;262:115891. [Link]

[39] Bibi S, Khan A, Kamal W, et al. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Neurotox Res. 2022;40(4):948-961. [Link]

[40] Angeloni C, Malaguti M, Hrelia S. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. Antioxidants (Basel). 2021;10(2):229. [Link]

[41] Nocentini A, Gratteri P, Supuran CT. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. J Enzyme Inhib Med Chem. 2018;33(1):1043-1049. [Link]

[42] Semantic Scholar. Natural Food Supplements Reduce Oxidative Stress in Primary Neurons and in the Mouse Brain, Suggesting Applications in the Prevention of Neurodegenerative Diseases. Published January 2, 2021. [Link]

[17] Singh A, Kukreti R, Saso L, Kukreti S. Oxidative Stress: A Key Modulator in Neurodegenerative Diseases. Molecules. 2019;24(8):1583. [Link]

[43] Wang Y, Li Y, Zhao Y, et al. Oxidative Stress and Lysosomal Dysfunction in Neurodegenerative Diseases: Underlying Mechanisms and Nanotherapeutic Targeting Strategies. Antioxidants (Basel). 2023;12(5):1075. [Link]

[44] Rzemieniec J, Wnuk M, Lasoń W, et al. Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. Nutrients. 2021;13(6):1977. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. clyte.tech [clyte.tech]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hereditybio.in [hereditybio.in]

- 13. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]

- 14. chemistnotes.com [chemistnotes.com]

- 15. 2-(2-benzofuranyl)-2-imidazoline (2-BFI) improved the impairments in AD rat models by inhibiting oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Oxidative Stress: A Key Modulator in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. asm.org [asm.org]

- 21. mdpi.com [mdpi.com]

- 22. Practical Synthesis of Functionalized 2‐Thioxoimidazolidine Derivatives | Semantic Scholar [semanticscholar.org]

- 23. Synthesis, Characterization, Antibacterial, and Molecular Docking and Dynamics Studies of Novel 2-thioxoimidazolidin-4-… [ouci.dntb.gov.ua]

- 24. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]

- 26. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Molecular Mechanisms of Action for Antimicrobial Agents: General Principles and Mechanisms for Selected Classes of Antibiotics | Basicmedical Key [basicmedicalkey.com]

- 32. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. | Semantic Scholar [semanticscholar.org]

- 33. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Carbohydroxamido-oxazolidines: antibacterial agents that target lipid A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Neuroprotective Effect of Thiazolidine-2,4-dione Derivatives on Memory Deficits and Neuropathological Symptoms of Dementia on a Scopolamine-Induced Alzheimer's Model in Adult Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 40. mdpi.com [mdpi.com]

- 41. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 42. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 43. mdpi.com [mdpi.com]

- 44. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid: Predictive Analysis and Experimental Protocols

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid (CAS: 1223748-29-5).[1][2][3] In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a robust predictive framework for researchers, scientists, and professionals in drug development. Leveraging established spectroscopic principles and data from analogous structures, we forecast the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the acquisition and confirmation of these spectra, ensuring scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a heterocyclic compound featuring an imidazolidinone core, a cyanophenyl group, and an acetic acid moiety. This combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. A thorough spectroscopic characterization is the foundational step for its application in any research endeavor.

1.1 Chemical Structure

The structure with systematic numbering for NMR assignments is presented below. This numbering is for assignment purposes in this guide and may not follow IUPAC nomenclature rules.

Caption: Molecular structure of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

1.2 Physicochemical Data

| Property | Value | Source |

| CAS Number | 1223748-29-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁N₃O₃ | [1][2] |

| Molecular Weight | 245.24 g/mol | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.

2.1 Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on established chemical shift ranges for similar functional groups and imidazolidinone derivatives.[4][5][6] The solvent is assumed to be DMSO-d₆, which is suitable for dissolving the carboxylic acid moiety.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Notes |

| OH (Carboxylic Acid) | 12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid protons are highly deshielded and often appear as a broad, exchangeable signal.[7] |

| H -10, H -14 (Aromatic) | 7.8 - 8.0 | Doublet | 2H | Protons ortho to the electron-withdrawing cyano group are significantly deshielded. They are part of an AA'BB' system. |

| H -11, H -13 (Aromatic) | 7.6 - 7.8 | Doublet | 2H | Protons meta to the cyano group and ortho to the nitrogen are also deshielded. |

| H -6 (CH₂) | ~4.1 | Singlet | 2H | Methylene protons adjacent to a nitrogen atom and a carbonyl group. The absence of adjacent protons leads to a singlet. |

| H -4 (CH₂) | 3.8 - 4.0 | Triplet | 2H | Methylene protons of the imidazolidinone ring adjacent to N3. Expected to be a triplet due to coupling with H-5. |

| H -5 (CH₂) | 3.3 - 3.5 | Triplet | 2H | Methylene protons adjacent to N1. Expected to be a triplet due to coupling with H-4. |

2.2 Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum relies on the principle of chemical shifts being influenced by the electronic environment and hybridization of the carbon atoms.[8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |

| C 7 (Carboxylic C=O) | 170 - 173 | The carbonyl carbon of a carboxylic acid is highly deshielded.[9] |

| C 2 (Urea C=O) | 155 - 158 | The carbonyl carbon of the cyclic urea (imidazolidinone) is characteristic of this functional group.[10] |

| C 12 (Aromatic) | ~145 | Quaternary aromatic carbon directly attached to the electron-withdrawing cyano group. |

| C 9 (Aromatic) | ~138 | Quaternary aromatic carbon attached to the N3 atom of the imidazolidinone ring. |

| C 11, C 13 (Aromatic) | ~133 | Aromatic CH carbons ortho to the cyano group. |

| C 10, C 14 (Aromatic) | ~120 | Aromatic CH carbons meta to the cyano group. |

| C 15 (Nitrile C≡N) | 118 - 120 | The carbon of the nitrile group has a characteristic chemical shift in this region. |

| C 6 (CH₂) | 48 - 52 | Aliphatic carbon adjacent to a nitrogen (N1) and a carbonyl group (C7). |

| C 4 (CH₂) | 45 - 49 | Aliphatic carbon in the ring, adjacent to the phenyl-substituted nitrogen (N3). |

| C 5 (CH₂) | 40 - 44 | Aliphatic carbon in the ring, adjacent to the acetic acid-substituted nitrogen (N1). |

2.3 Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to observe the exchangeable OH proton.

-

Vortex the sample until fully dissolved and transfer it to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution, using the DMSO-d₆ solvent lock signal.

-

Set the sample temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect 1024-4096 scans, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum using the residual DMSO solvent peak at 2.50 ppm.

-

Calibrate the ¹³C spectrum using the DMSO solvent peak at 39.52 ppm.[11]

-

Integrate the ¹H spectrum to determine the relative number of protons.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

3.1 Predicted Characteristic IR Absorption Bands

The predicted IR spectrum is characterized by the distinct vibrational frequencies of its multiple functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Predicted Intensity | Rationale and Notes |

| 2500-3300 | Carboxylic Acid | O-H Stretch | Broad | This very broad absorption is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[13] |

| 2220-2240 | Nitrile | C≡N Stretch | Strong, Sharp | The nitrile group gives a characteristic and easily identifiable sharp peak in this region.[14] |

| 1700-1725 | Carboxylic Acid | C=O Stretch | Strong | The carbonyl stretch of the carboxylic acid is expected at a higher frequency. |

| 1670-1690 | Cyclic Urea (Amide) | C=O Stretch | Strong | The carbonyl of the five-membered imidazolidinone ring is expected in this region. Its position can be influenced by ring strain and conjugation.[10] |

| 1600-1610 | Aromatic Ring | C=C Stretch | Medium | Phenyl ring C=C stretching vibrations. |

| 2850-3000 | Aliphatic | C-H Stretch | Medium | Stretching vibrations from the CH₂ groups in the imidazolidinone ring and the acetic acid side chain.[15] |

3.2 Experimental Protocol for FT-IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

-

Sample Analysis:

-

Place a small amount (~1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although for routine identification, this is often omitted.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

4.1 Predicted Mass Spectrum

Using a high-resolution mass spectrometer with electrospray ionization (ESI), the compound is expected to be readily ionized.

-

Exact Mass: 245.0795 g/mol (for C₁₂H₁₁N₃O₃)

-

Predicted Ionization (Positive Mode): The most likely ion observed will be the protonated molecule, [M+H]⁺, with an expected m/z of 246.0873 .

-

Predicted Ionization (Negative Mode): The deprotonated molecule, [M-H]⁻, is also highly probable due to the acidic proton, with an expected m/z of 244.0728 .

4.2 Predicted Fragmentation Pathway